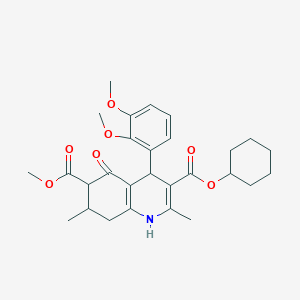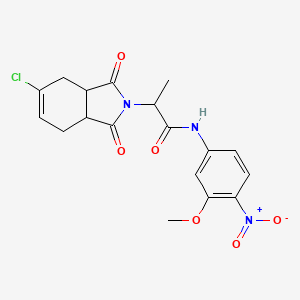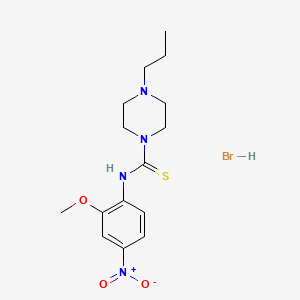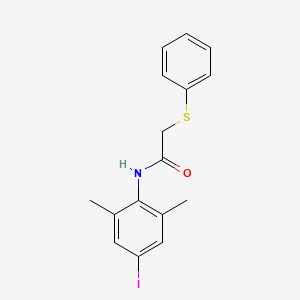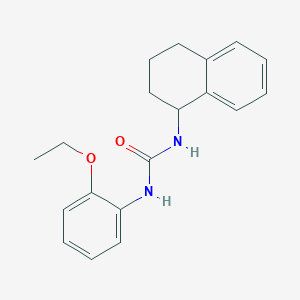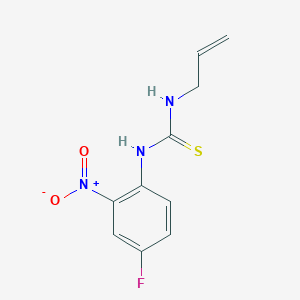
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea, also known as CDU, is a novel compound that has been synthesized for scientific research purposes. CDU has been found to have potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea is not fully understood. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea inhibits the activity of certain enzymes and receptors in cells, leading to the inhibition of cell growth and proliferation. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been found to have various biochemical and physiological effects. In cancer cells, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea inhibits cell growth and induces apoptosis. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Inflammatory cells, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been found to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea is also soluble in various solvents, making it easy to use in different experimental setups. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has some limitations, including its potential toxicity and its limited solubility in water. Care should be taken when handling N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea, and appropriate safety measures should be taken.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea. In medicine, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea can be further studied for its potential as an anti-cancer and anti-inflammatory agent. Studies can be carried out to optimize the dosing and delivery of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea to improve its efficacy. In agriculture, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea can be further studied for its potential as a herbicide. Studies can be carried out to determine the optimal conditions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea and to assess its impact on the environment.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea is a novel compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to ensure reproducibility and scalability. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been found to have potential as an anti-cancer and anti-inflammatory agent in medicine and as a herbicide in agriculture. Its mechanism of action is not fully understood, and further studies are needed to determine its optimal dosing and delivery. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has several advantages for lab experiments, but appropriate safety measures should be taken due to its potential toxicity. There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea, including optimizing its efficacy in medicine and assessing its impact on the environment in agriculture.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been found to have potential applications in various fields of scientific research. In medicine, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been studied for its potential as an anti-cancer agent. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has also been studied for its potential as an anti-inflammatory agent. In agriculture, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been studied for its potential as a herbicide. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chloro-2-methylphenyl)urea has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides.
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-9-10(17)5-4-6-12(9)19-16(21)20-13-8-14(22-2)11(18)7-15(13)23-3/h4-8H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWRASDSRHMIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128094.png)
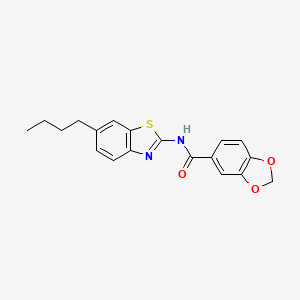
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128101.png)
![{4,8-dimethyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B4128103.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4128107.png)
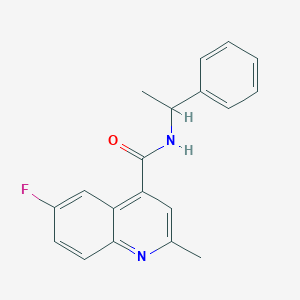
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128123.png)
